

A Technical Guide to 1,4-Dimethylpyrazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dimethylpyrazole

Cat. No.: B091193

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,4-Dimethylpyrazole**, a heterocyclic organic compound with increasing significance in both agricultural and pharmaceutical research. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its current and potential applications, particularly its role as a nitrification inhibitor and as a versatile building block in synthetic chemistry.

Introduction

1,4-Dimethylpyrazole (1,4-DMP) is an aromatic heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and two methyl group substituents at positions 1 and 4. Its unique structural characteristics contribute to its utility as a nitrification inhibitor in agriculture and as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] This guide aims to be a thorough resource for professionals in research and development who are interested in the properties and applications of this compound.

Core Data and Properties

A summary of the key identifiers and physicochemical properties of **1,4-Dimethylpyrazole** is presented in Table 1.

Property	Value	Reference
CAS Number	1072-68-0	[2]
Molecular Formula	C5H8N2	[2]
Molecular Weight	96.13 g/mol	[1] [2]
Appearance	Colorless to yellow liquid	[1]
Density	0.98 g/cm ³	[1]
Boiling Point	~145.6°C	[1]
IUPAC Name	1,4-dimethyl-1H-pyrazole	[2]

Synthesis of 1,4-Dimethylpyrazole

While various methods exist for the synthesis of pyrazole derivatives, a common approach involves the condensation of a β -dicarbonyl compound or its equivalent with a hydrazine derivative. For **1,4-Dimethylpyrazole**, a plausible synthetic route involves the reaction of a suitable precursor with methylhydrazine.

Experimental Protocol: Synthesis via Alkylation of 4-Methylpyrazole

A direct and effective method for the preparation of **1,4-Dimethylpyrazole** is the methylation of 4-methylpyrazole.

Materials:

- 4-Methylpyrazole
- Methylating agent (e.g., dimethyl sulfate, methyl iodide)
- A suitable base (e.g., sodium hydride, potassium carbonate)

- Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
- Quenching agent (e.g., water, saturated ammonium chloride solution)
- Extraction solvent (e.g., diethyl ether, ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

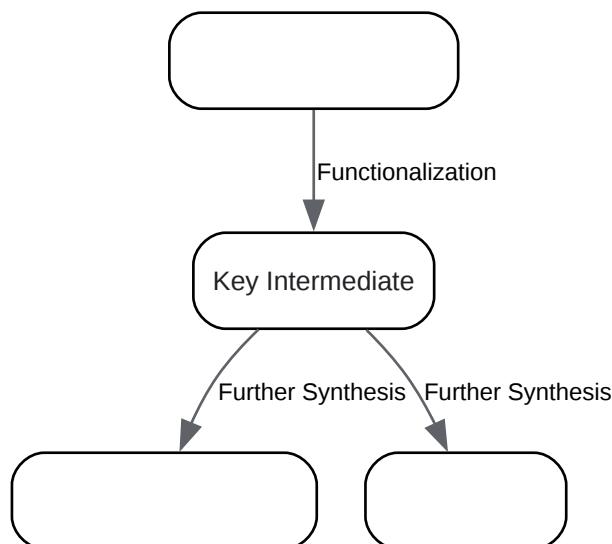
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpyrazole in the chosen anhydrous solvent.
- Cool the solution in an ice bath and add the base portion-wise with stirring.
- Once the addition of the base is complete, allow the mixture to stir at room temperature for a specified period to ensure complete deprotonation.
- Add the methylating agent dropwise to the reaction mixture via the dropping funnel, maintaining the temperature with the ice bath.
- After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of the quenching agent.
- Transfer the mixture to a separatory funnel and extract the product with the chosen extraction solvent.
- Combine the organic layers and wash with brine.
- Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield pure **1,4-Dimethylpyrazole**.

Note: This is a generalized protocol. The specific amounts of reagents, reaction times, and temperatures should be optimized based on the specific methylating agent and base used.

Applications of 1,4-Dimethylpyrazole

Agriculture: Nitrification Inhibition


The primary and most well-documented application of **1,4-Dimethylpyrazole** is as a nitrification inhibitor.^[1] It effectively slows down the microbial conversion of ammonium (NH_4^+) to nitrate (NO_3^-) in the soil. This action is crucial for enhancing nitrogen use efficiency in crops.

Mechanism of Action: 1,4-DMP inhibits the activity of the ammonia monooxygenase (AMO) enzyme, which is essential for the first step of nitrification carried out by ammonia-oxidizing bacteria.^[1] The proposed mechanism involves the chelation of copper ions that are critical for the enzymatic activity of AMO.^[1] By reducing the rate of nitrification, 1,4-DMP helps to minimize the loss of nitrogen through nitrate leaching and the emission of nitrous oxide (N_2O), a potent greenhouse gas.^[1]

Caption: Mechanism of nitrification inhibition by **1,4-Dimethylpyrazole**.

Pharmaceutical and Chemical Synthesis

1,4-Dimethylpyrazole serves as a versatile building block in organic synthesis for the creation of more complex molecules.^[1] The pyrazole nucleus is a common scaffold in many biologically active compounds, and derivatives of dimethylpyrazole have been explored for various therapeutic applications. While much of the research focuses on other isomers, the 1,4-dimethyl substitution pattern offers a unique electronic and steric profile for the design of novel compounds. Pyrazole derivatives, in general, have shown a wide range of medicinal properties including anti-inflammatory, analgesic, antibacterial, and anticancer activities.

[Click to download full resolution via product page](#)

Caption: **1,4-Dimethylpyrazole** as a synthetic intermediate.

Drug Development and Biological Activity

While specific drug candidates containing the **1,4-Dimethylpyrazole** moiety are not extensively reported in publicly available literature, the broader class of pyrazole derivatives is of significant interest to drug development professionals. For instance, fomepizole (4-methylpyrazole) is an inhibitor of alcohol dehydrogenase used to treat methanol and ethylene glycol poisoning.[3][4] [5] This highlights the potential for substituted pyrazoles to interact with biological targets.

The primary known biological target of **1,4-Dimethylpyrazole** is the bacterial enzyme ammonia monooxygenase.[1] In the context of drug development, exploring its potential interactions with human enzymes, particularly metalloenzymes, could be a future area of research. The pyrazole scaffold is known to be a part of various kinase inhibitors and other targeted therapies.

Conclusion

1,4-Dimethylpyrazole is a compound with a well-established role in agriculture as a nitrification inhibitor and a growing potential in synthetic chemistry. Its straightforward synthesis and versatile chemical nature make it an attractive starting material for the development of new agrochemicals and pharmaceuticals. Further research into the biological activities of 1,4-DMP and its derivatives may unveil new therapeutic applications. This guide provides a foundational

understanding for researchers and professionals looking to explore the potential of this valuable heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dimethylpyrazole|CAS 1072-68-0|RUO [benchchem.com]
- 2. 1,4-Dimethylpyrazole | C5H8N2 | CID 136836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fomepizole - Wikipedia [en.wikipedia.org]
- 4. Effects of 4-methylpyrazole, methanol/ethylene glycol antidote, in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- To cite this document: BenchChem. [A Technical Guide to 1,4-Dimethylpyrazole: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091193#1-4-dimethylpyrazole-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com